Cas no 916791-72-5 (2-Chloro-3-(fluoromethyl)benzaldehyde)

2-クロロ-3-(フルオロメチル)ベンズアルデヒドは、芳香族アルデヒド化合物の一種であり、有機合成化学において重要な中間体として利用されます。この化合物は、ベンゼン環にクロロ基とフルオロメチル基が隣接して導入された構造を持ち、高い反応性と選択性を示します。特に、医薬品や農薬の合成において、多様な官能基導入が可能な点が特徴です。フッ素原子の導入により、代謝安定性や脂溶性の調整が容易であり、生物活性化合物の設計に有用です。また、ハロゲン基の存在により、パラジウムカップリング反応などのクロスカップリング反応への適用性も備えています。

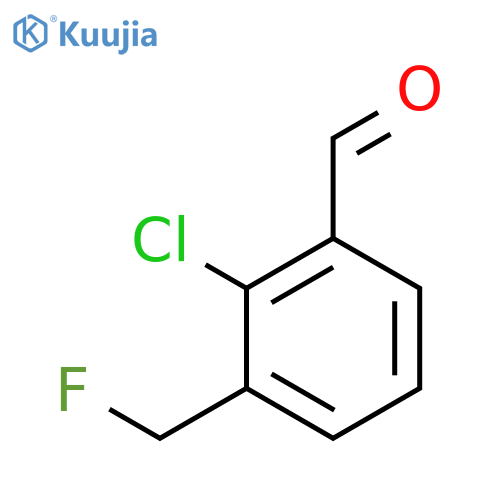

916791-72-5 structure

商品名:2-Chloro-3-(fluoromethyl)benzaldehyde

2-Chloro-3-(fluoromethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-(fluoromethyl)benzaldehyde

- 2-CHLORO-3-FLUOROMETHYLBENZALDEHYDE

- A844032

- DTXSID10652918

- FT-0691608

- AKOS006230720

- 916791-72-5

-

- インチ: InChI=1S/C8H6ClFO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H,4H2

- InChIKey: UQKSEFCLIROKPO-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1)C=O)Cl)CF

計算された属性

- せいみつぶんしりょう: 172.00900

- どういたいしつりょう: 172.0091207g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- PSA: 17.07000

- LogP: 2.62200

2-Chloro-3-(fluoromethyl)benzaldehyde セキュリティ情報

2-Chloro-3-(fluoromethyl)benzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-Chloro-3-(fluoromethyl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019143645-1g |

2-Chloro-3-(fluoromethyl)benzaldehyde |

916791-72-5 | 95% | 1g |

$392.00 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537711-1g |

2-Chloro-3-(fluoromethyl)benzaldehyde |

916791-72-5 | 98% | 1g |

¥4101.00 | 2024-04-25 | |

| Chemenu | CM126361-1g |

2-chloro-3-(fluoromethyl)benzaldehyde |

916791-72-5 | 95% | 1g |

$374 | 2024-07-20 |

2-Chloro-3-(fluoromethyl)benzaldehyde 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

916791-72-5 (2-Chloro-3-(fluoromethyl)benzaldehyde) 関連製品

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:916791-72-5)2-Chloro-3-(fluoromethyl)benzaldehyde

清らかである:99%

はかる:1g

価格 ($):351.0